Lecirelin

Descripción general

Descripción

Lecirelin es un análogo sintético de la hormona liberadora de gonadotropina (GnRH), específicamente un nonapéptido. Se utiliza principalmente en medicina veterinaria para gestionar problemas reproductivos en animales, como inducir la ovulación y tratar los quistes foliculares ováricos . This compound imita la GnRH natural, estimulando la liberación de la hormona luteinizante (LH) y la hormona folículoestimulante (FSH) de la glándula pituitaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Lecirelin se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para producir péptidos. El proceso consiste en añadir secuencialmente aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La síntesis de this compound implica los siguientes pasos:

Preparación de la Resina: El aminoácido inicial se une a una resina sólida.

Alargamiento de la Cadena: Adición secuencial de aminoácidos protegidos utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt).

Desprotección: Eliminación de los grupos protectores de los aminoácidos para permitir un nuevo acoplamiento.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El proceso incluye rigurosas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lecirelin experimenta varias reacciones químicas, entre ellas:

Hidrólisis: Descomposición de los enlaces peptídicos en presencia de agua, a menudo catalizada por enzimas.

Oxidación: Las modificaciones oxidativas pueden ocurrir en residuos específicos de aminoácidos, como la metionina.

Sustitución: Los residuos de aminoácidos en this compound pueden sustituirse para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes

Hidrólisis: Suele implicar condiciones ácidas o enzimáticas.

Oxidación: Puede inducirse mediante agentes oxidantes como el peróxido de hidrógeno.

Sustitución: Se logra mediante SPPS incorporando diferentes aminoácidos durante la síntesis.

Principales Productos Formados

Hidrólisis: Da como resultado fragmentos peptídicos más pequeños.

Oxidación: Produce formas oxidadas de this compound con actividad biológica alterada.

Sustitución: Genera análogos de this compound con perfiles farmacológicos potencialmente diferentes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Lecirelin has been extensively studied for its efficacy in various research contexts. Below are detailed findings from significant studies:

Veterinary Medicine

- Ovulation Synchronization : A study comparing this compound with Buserelin for synchronizing ovulation in buffaloes demonstrated comparable conception rates (50% for this compound vs. 47% for Buserelin) when used in a GnRH/PGF2α protocol. This indicates that this compound can effectively replace Buserelin, offering cost advantages without compromising efficacy .

- Dosing Effects : Research on different doses of this compound administered at insemination revealed its impact on conception rates and litter sizes in rabbits. The study evaluated doses ranging from 0.05 to 4.0 micrograms per doe, showing significant effects on reproductive outcomes .

Reproductive Biology

- Hormonal Regulation Studies : Investigations into the regulation of reproductive hormones have utilized this compound to explore its effects on the hypothalamic-pituitary-gonadal axis. Findings suggest that this compound may enhance LH secretion more effectively than other GnRH analogues under certain conditions.

- Calcium Channel Modulation : Studies indicate that this compound may influence calcium channels in ovarian tissues, potentially enhancing contractility and facilitating ovulation .

Endocrinology

- Research on Hormonal Disorders : this compound is employed to study various hormonal disorders and their treatments, particularly concerning reproductive health in livestock . Its unique structure allows researchers to investigate its pharmacological properties and potential therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of this compound in various settings:

- Buffalo Reproductive Management : A comprehensive study involving 270 buffaloes showed that the use of this compound resulted in satisfactory conception rates comparable to traditional methods, highlighting its potential as a cost-effective alternative in reproductive management protocols .

- Rabbit Fertility Enhancement : In a controlled experiment with crossbred rabbits, varying doses of this compound were tested to optimize insemination outcomes. Results indicated that precise dosing could significantly improve fertility metrics such as litter size and abortion rates .

Mecanismo De Acción

Lecirelin actúa como un agonista de la GnRH, uniéndose a los receptores de GnRH en la glándula pituitaria. Esta unión estimula la liberación de LH y FSH, que son cruciales para los procesos reproductivos. El aumento de los niveles de estas hormonas induce la ovulación y apoya el desarrollo de los folículos ováricos.

Comparación Con Compuestos Similares

Compuestos Similares

Gonadorelina: Otro análogo de la GnRH utilizado tanto en medicina humana como veterinaria.

Buserelina: Un análogo de la GnRH de acción más prolongada utilizado para fines similares.

Deslorelin: Utilizado en medicina veterinaria para la gestión reproductiva.

Unicidad de Lecirelin

This compound es único debido a su secuencia específica de aminoácidos y su naturaleza de acción corta, lo que lo hace adecuado para el control preciso de los eventos reproductivos en aplicaciones veterinarias.

Si tienes alguna otra pregunta o necesitas más detalles, no dudes en preguntar!

Actividad Biológica

Lecirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has garnered attention for its diverse biological activities, particularly in reproductive health and cancer treatment. This article reviews the mechanisms of action, therapeutic applications, and research findings related to this compound's biological activity.

This compound functions primarily as a GnRH agonist, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action is critical in regulating reproductive processes in various species. The biological activity of this compound can be summarized through the following mechanisms:

- Stimulation of Gonadotropin Release : this compound enhances the secretion of LH and FSH, which are essential for ovarian follicle development and ovulation.

- Calcium Channel Modulation : Research indicates that this compound may influence calcium channels in ovarian tissues, affecting contractility and possibly facilitating ovulation .

- Anticancer Activity : Recent studies have shown that this compound exhibits cytotoxic effects against ovarian cancer cells, suggesting potential therapeutic applications in oncology .

In Vitro Studies

-

Effects on Ovarian Follicular Cysts :

- A study examined the effects of this compound on bovine ovarian follicular cysts. The results indicated that this compound significantly increased the contractility of preovulatory follicles compared to cystic follicles. This suggests a role in enhancing ovarian function and potentially treating cystic conditions .

- Anticancer Properties :

Comparative Studies

A comparative study assessed the effectiveness of this compound against other GnRH analogues such as gonadorelin and buserelin. The study found that this compound was equally effective in inducing LH surges and synchronizing ovulation, demonstrating its reliability in reproductive management .

Case Study 1: Ovarian Cyst Treatment

In a clinical case involving dairy cows with ovarian cysts, treatment with this compound resulted in a significant reduction in cyst size and restoration of normal estrous cycles. This case highlighted the practical application of this compound in veterinary medicine.

Case Study 2: Cancer Treatment

A patient with recurrent ovarian cancer was treated with a regimen including this compound. The treatment led to a notable decrease in tumor markers and improved quality of life, showcasing the potential role of this compound in oncological therapies.

Data Table: Summary of Biological Activities

Propiedades

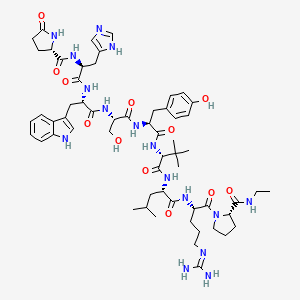

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWIEWPGHRSZJM-MGZASHDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735365 | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-19-9 | |

| Record name | Lecirelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61012-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of lecirelin?

A1: this compound, like gonadorelin, primarily targets the gonadotropin-releasing hormone receptor (GnRH receptor) located on the surface of gonadotrope cells in the anterior pituitary gland. [, , , , ]

Q2: How does this compound interact with its target receptor?

A2: this compound binds to the GnRH receptor, activating it and triggering a cascade of intracellular signaling events. [, , , , ]

Q3: What are the downstream effects of this compound binding to the GnRH receptor?

A3: this compound binding to the GnRH receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotrope cells. [, , , , ]

Q4: How do LH and FSH influence reproductive processes in animals?

A4: LH and FSH are key hormones involved in regulating various aspects of reproduction, including follicular development, ovulation, and corpus luteum formation and function in females, and spermatogenesis in males. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C68H86N16O12S and its molecular weight is 1311.56 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research does not detail specific spectroscopic data, this compound's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q7: What are the typical formulations of this compound for administration?

A7: this compound is commonly formulated as an injectable solution for intramuscular administration. It has also been investigated in intravaginal formulations. [, , , ]

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is a hormone analog and does not possess catalytic properties. Its primary function is to mimic gonadorelin and interact with the GnRH receptor.

Q9: Have computational chemistry approaches been used to study this compound?

A9: While the provided research does not mention specific computational studies on this compound, techniques such as molecular docking and molecular dynamics simulations can be used to explore its interactions with the GnRH receptor and potentially guide the development of new analogs with improved properties.

Q10: Are there any known structure-activity relationships for this compound and related GnRH analogs?

A10: Yes, modifications to the amino acid sequence of gonadorelin have led to the development of various GnRH analogs, including this compound. These modifications can influence the potency, duration of action, and receptor selectivity of the analogs. [, , , ]

Q11: Have any formulation strategies been explored to improve this compound's stability, solubility, or bioavailability?

A11: Research has explored different formulations of this compound, including intravaginal administration and the use of excipients like benzilic alcohol. [] Further research on alternative delivery methods and formulations could be beneficial.

Q12: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to this compound use in animal reproduction?

A12: Specific SHE regulations for this compound vary depending on the region and intended use. Users should consult local regulations and guidelines to ensure proper handling, storage, and disposal.

Q13: What is the pharmacokinetic profile of this compound following intramuscular administration?

A13: The provided research focuses on the pharmacodynamic effects of this compound, with limited information on its pharmacokinetic profile. Further research is needed to characterize its absorption, distribution, metabolism, and excretion in various species.

Q14: How does the route of administration influence the pharmacokinetics and pharmacodynamics of this compound?

A14: Different routes of administration, such as intramuscular or intravaginal, can affect the absorption, distribution, and ultimately the efficacy of this compound. [] Research exploring these differences can provide valuable insights for optimizing its use.

Q15: Has the relationship between this compound dosage and LH/FSH release been established in different species?

A15: Studies have investigated the LH response to different this compound doses in various species, including sheep and buffaloes. [, , ] Optimizing this compound dosage is crucial for achieving the desired reproductive outcomes.

Q16: What are the main applications of this compound in animal reproduction?

A16: this compound is commonly used in protocols for estrus synchronization, ovulation induction, and timed artificial insemination in various species, including cattle, buffaloes, sheep, and rabbits. [, , , , , , , , , ]

Q17: How effective is this compound in inducing ovulation compared to other GnRH analogs or natural gonadorelin?

A17: Studies have compared this compound to other GnRH analogs, such as buserelin, and found them to be equally effective for timed artificial insemination in buffaloes. []

Q18: Has the efficacy of this compound been investigated in different reproductive management programs, such as fixed-time artificial insemination (FTAI) and fixed-time embryo transfer (FTET)?

A18: Yes, numerous studies have investigated this compound's use in FTAI and FTET programs in cattle, buffaloes, and sheep. [, , , , , , ] These studies have shown promising results in terms of pregnancy rates and overall reproductive efficiency.

Q19: Have there been any studies on the potential benefits of combining this compound with other hormones, such as progesterone, estradiol, or eCG, in synchronization protocols?

A19: Yes, research has explored the effects of combining this compound with other hormones in synchronization protocols. For example, one study found that the association of this compound with progesterone and estradiol benzoate in FTAI and FTET programs resulted in increased reproductive efficiency in Nelore cattle. []

Q20: Are there any studies on the use of this compound in superovulation protocols for embryo production?

A20: Yes, this compound has been investigated as an ovulation inducer in superovulation protocols for embryo production in sheep and cattle. [, ]

Q21: What are the reported conception rates and pregnancy rates following the use of this compound in various species and reproductive programs?

A21: Conception rates and pregnancy rates following this compound use vary depending on the species, reproductive program, and specific protocol employed. Reported conception rates range from 30% to 70% in different studies. [, , , , , , , , , ]

Q22: What is the known safety profile of this compound in different animal species?

A22: The provided research primarily focuses on the efficacy of this compound, with limited information on its potential toxicity. Further studies are needed to comprehensively assess its safety profile in different animal species.

Q23: Have any biomarkers been identified to predict this compound's efficacy or monitor treatment response in animals?

A23: The research primarily focuses on pregnancy rates as a measure of this compound's efficacy. Identifying specific biomarkers for predicting treatment response could be beneficial for optimizing reproductive management programs.

Q24: Is there any information available on the environmental fate and potential impact of this compound?

A24: The research primarily focuses on this compound's applications in animal reproduction, with limited information on its environmental impact. Further studies are needed to assess its potential fate and effects in the environment.

Q25: What is the solubility of this compound in various solvents commonly used in pharmaceutical formulations?

A25: The provided research does not provide specific data on this compound's solubility. Solubility studies are essential for developing stable and effective formulations.

Q26: Have analytical methods for detecting and quantifying this compound been validated for accuracy, precision, and specificity?

A26: The research does not mention specific validation data for this compound analytical methods. Validation is crucial for ensuring the reliability and reproducibility of analytical results.

Q27: Does this compound interact with any known drug transporters?

A27: The provided research does not address potential interactions between this compound and drug transporters. Further research is needed to understand its potential for transporter-mediated interactions.

Q28: Does this compound have the potential to induce or inhibit drug-metabolizing enzymes?

A28: The provided research does not discuss this compound's potential to impact drug-metabolizing enzymes. Further research is needed to assess its potential for metabolic interactions with other drugs.

Q29: What is the biocompatibility and biodegradability of this compound?

A29: The research focuses primarily on this compound's efficacy and does not provide information on its biocompatibility or biodegradability. Further studies are needed to evaluate these aspects.

Q30: Are there any alternative hormones or compounds that can be used in place of this compound for estrus synchronization and ovulation induction?

A30: Yes, other GnRH analogs, such as buserelin and deslorelin, can also be used for estrus synchronization and ovulation induction. [, ] Additionally, natural gonadorelin and other hormones like hCG have been explored for similar purposes. [, ]

Q31: What are some valuable resources for researchers interested in studying this compound and related GnRH analogs?

A31: Scientific databases, such as PubMed and Semantic Scholar, provide access to a vast body of research literature on GnRH analogs and reproductive technologies. Additionally, research institutions and pharmaceutical companies involved in animal reproduction research often have expertise and resources related to this field.

Q32: Are there any potential applications of this compound beyond animal reproduction?

A32: While primarily used in animal reproduction, GnRH analogs like this compound have also been investigated for potential applications in human medicine, such as the treatment of certain types of cancer and infertility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.